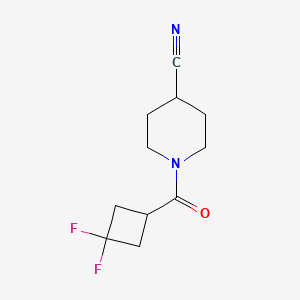

1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile

CAS No.: 1850849-61-4

Cat. No.: VC7333720

Molecular Formula: C11H14F2N2O

Molecular Weight: 228.243

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1850849-61-4 |

|---|---|

| Molecular Formula | C11H14F2N2O |

| Molecular Weight | 228.243 |

| IUPAC Name | 1-(3,3-difluorocyclobutanecarbonyl)piperidine-4-carbonitrile |

| Standard InChI | InChI=1S/C11H14F2N2O/c12-11(13)5-9(6-11)10(16)15-3-1-8(7-14)2-4-15/h8-9H,1-6H2 |

| Standard InChI Key | ICQOWWUHJXRVOJ-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C#N)C(=O)C2CC(C2)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile (C₁₁H₁₄F₂N₂O) integrates three distinct structural motifs:

-

A 3,3-difluorocyclobutane ring, which introduces conformational rigidity and electronic effects due to the geminal fluorine atoms.

-

A piperidine ring substituted at the 4-position with a nitrile group, contributing to hydrogen-bonding potential and metabolic stability.

-

A carbonyl linker bridging the cyclobutane and piperidine moieties, enabling rotational flexibility while maintaining spatial orientation.

The SMILES notation (C1CN(CCC1C#N)C(=O)C2CC(C2)(F)F) and InChIKey (ICQOWWUHJXRVOJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Physicochemical Profile

Key properties derived from experimental and computational data include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 228.243 g/mol | |

| Molecular Formula | C₁₁H₁₄F₂N₂O | |

| LogP (Predicted) | 1.56 (estimated) | |

| Topological Polar Surface Area | 58.3 Ų |

The compound’s moderate lipophilicity (LogP ≈ 1.56) suggests favorable membrane permeability, while the polar surface area indicates potential for target engagement via hydrogen bonding.

Synthesis and Scalable Preparation

Retrosynthetic Analysis

The synthesis of 1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile employs a convergent strategy, as exemplified in recent spirocyclic difluorocyclobutane syntheses . The route involves two key fragments:

-

3,3-Difluorocyclobutanecarbonyl chloride: Prepared via deoxofluorination of cyclobutanone precursors using reagents like Morph-DAST .

-

4-Cyanopiperidine: Derived from piperidine through nitrile introduction at the 4-position.

Stepwise Synthesis

-

Formation of 3,3-Difluorocyclobutanecarbonyl Chloride

-

Coupling with 4-Cyanopiperidine

-

The acyl chloride reacts with 4-cyanopiperidine under Schotten-Baumann conditions, forming the target amide.

-

Scalability and Optimization

Multigram synthesis (up to 0.47 kg) of related difluorospiro[3.3]heptanes demonstrates the feasibility of scaling this approach . Critical factors include:

-

Use of cost-effective fluorination reagents (e.g., Morph-DAST over SF₄).

-

Telescoping steps to minimize intermediate isolation.

Research Frontiers and Challenges

Unresolved Questions

-

Solubility and Formulation: Experimental solubility data remain unreported, necessitating further studies in aqueous and organic solvents.

-

In Vivo Pharmacokinetics: Metabolic stability and cytochrome P450 interactions require evaluation.

Synthetic Innovations

Recent advances in photoredox-mediated C-F bond activation could enable late-stage functionalization of the cyclobutane ring, expanding structural diversity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume